![molecular formula C20H20N4O2 B2490610 N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954319-31-4](/img/structure/B2490610.png)
N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in scientific research. AITC is a triazole-based compound that has been synthesized through a variety of methods, including click chemistry and microwave-assisted synthesis.
Scientific Research Applications
Chemistry and Synthesis
N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been a focus of chemical synthesis research due to their unique structures and potential applications. Studies reveal the compound's involvement in the Dimroth rearrangement processes and its role in synthesizing various heterocyclic compounds. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride yields acetyl derivatives, highlighting a method for obtaining 5-anilino-1,2,3-triazole derivatives. These derivatives can be further processed to produce v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali, showcasing the compound's versatility in organic synthesis and the development of novel chemical entities (Sutherland & Tennant, 1971).
Fluorescent Properties
Research into the fluorescent behavior of related 1,2,3-triazole compounds indicates potential applications in materials science. One study reported the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers showing fluorescent properties. These compounds, synthesized via 1,3-dipolar cycloaddition in ethanol, demonstrated dual emission in chloroform solvent, suggesting their application in developing new fluorescent materials and sensors (Kamalraj, Senthil, & Kannan, 2008).
Anticancer Research
The compound's derivatives have been explored for their anticancer potential, with certain triazole-based histone deacetylase inhibitors showing promise in suppressing pancreatic cancer cell growth. Research into triazol-4-ylphenyl bearing hydroxamates revealed their effectiveness as pan-HDAC inhibitors, similar to SAHA, with specific compounds demonstrating potent inhibitory activities against cancer cell lines, suggesting potential applications in developing new therapies for pancreatic cancer (He et al., 2010).
properties
IUPAC Name |
N-(4-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-7-5-4-6-8-17)20(26)21-16-11-9-15(10-12-16)14(3)25/h4-13H,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCOYUSHBOYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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